molecular formula C11H21N3 B11734028 N-(3-methylbutyl)-1-propyl-1H-pyrazol-3-amine

N-(3-methylbutyl)-1-propyl-1H-pyrazol-3-amine

Cat. No.: B11734028
M. Wt: 195.30 g/mol
InChI Key: LBIAYYWIWXWYKD-UHFFFAOYSA-N
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Description

N-(3-methylbutyl)-1-propyl-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a 3-methylbutyl group and a propyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylbutyl)-1-propyl-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-methylbutylamine with 1-propyl-1H-pyrazole-3-carboxylic acid under appropriate conditions. The reaction typically requires the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylbutyl)-1-propyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3-methylbutyl)-1-propyl-1H-pyrazol-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-methylbutyl)-1-propyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methylbutyl)-1H-pyrazol-3-amine
  • N-(3-methylbutyl)-1-ethyl-1H-pyrazol-3-amine
  • N-(3-methylbutyl)-1-propyl-1H-pyrazol-5-amine

Uniqueness

N-(3-methylbutyl)-1-propyl-1H-pyrazol-3-amine is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of both a 3-methylbutyl group and a propyl group attached to the pyrazole ring distinguishes it from other similar compounds and may confer unique properties and applications.

Properties

Molecular Formula

C11H21N3

Molecular Weight

195.30 g/mol

IUPAC Name

N-(3-methylbutyl)-1-propylpyrazol-3-amine

InChI

InChI=1S/C11H21N3/c1-4-8-14-9-6-11(13-14)12-7-5-10(2)3/h6,9-10H,4-5,7-8H2,1-3H3,(H,12,13)

InChI Key

LBIAYYWIWXWYKD-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=N1)NCCC(C)C

Origin of Product

United States

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